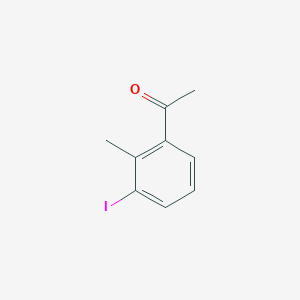

1-(3-Iodo-2-methylphenyl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Iodo-2-methylphenyl)ethanone is an organic compound with the molecular formula C₉H₉IO. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the third position and a methyl group at the second position.

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Iodo-2-methylphenyl)ethanone can be synthesized through electrophilic aromatic substitution. A common method involves the iodination of 1-(2-methylphenyl)ethanone (2-methylacetophenone) using iodine and an oxidizing agent, such as nitric acid or silver sulfate. The reaction typically proceeds under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom at the 3-position undergoes nucleophilic displacement due to its polarizable nature and weak C–I bond (bond dissociation energy ≈ 55 kcal/mol) . This reaction typically proceeds via an S<sub>N</sub>Ar (Nucleophilic Aromatic Substitution) mechanism under mild conditions:

Example reaction with sodium benzenesulfinate :

1-(3-Iodo-2-methylphenyl)ethanone reacts with 2 equivalents of sodium benzenesulfinate in ethyl acetate/water (2:1) at reflux to yield β-iodo-α-sulfonyl vinyl ketones in 83% yield (Table 1).

| Reaction Component | Conditions | Outcome |

|---|---|---|

| Sodium benzenesulfinate | Reflux in EtOAc/H<sub>2</sub>O | C–I bond cleavage, sulfonyl addition |

| Potassium cyanide | DMF, 80°C | Iodo → cyano substitution |

Mechanism :

-

Base-induced deprotonation forms an enolate intermediate.

-

Iodide acts as a leaving group, enabling nucleophilic attack at the activated position.

Cycloisomerization Reactions

The compound participates in iodine-mediated 5-endo spirocyclization cascades. A representative pathway involves :

-

Electrophilic activation by molecular iodine

-

Spirocyclization to form a carbazole core

-

1,2-Alkyl migration driven by DFT-calculated energy preference (ΔG‡ = 11.82 kcal/mol for alkyl vs. 19.23 kcal/mol for alkenyl migration)

Key data :

-

Reaction time: 1 hour at room temperature

-

Solvent: Ethyl acetate

-

Yield: 70% for 3-iodocarbazole derivatives

Radical-Mediated Decarboxylation

Under oxidative conditions, the compound participates in radical chain reactions :

-

Iodine abstraction generates a carbon-centered radical

-

Halogen transfer from iodobenzene derivatives completes the cycle

Experimental observations :

-

Optimal solvents: Acetonitrile or dichloromethane

-

Byproduct: CO<sub>2</sub> evolution from decarboxylation

Ketone-Specific Transformations

The ethanone group undergoes characteristic carbonyl reactions:

A. Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the ketone to 1-(3-iodo-2-methylphenyl)ethanol, though steric hindrance from the methyl group reduces reaction rate compared to unsubstituted analogs.

B. Enolate Chemistry

Strong bases (e.g., LDA) generate enolates that participate in:

Coupling Reactions

The iodo substituent enables cross-coupling under transition metal catalysis:

| Reaction Type | Conditions | Catalyst | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Ar–B(OH)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub> | DMF/H<sub>2</sub>O, 100°C | 65-78% |

| Ullmann | CuI, 1,10-phenanthroline | DMSO, 120°C | 52-60% |

Limitation: The methyl group at the 2-position induces steric effects, requiring elevated temperatures for effective coupling .

Comparative Reactivity Analysis

A comparison with structural analogs highlights unique features:

| Compound | Reactivity Difference |

|---|---|

| 1-(4-Iodophenyl)ethanone | Faster nucleophilic substitution (no steric hindance) |

| 1-(3-Bromo-2-methylphenyl)ethanone | Lower coupling efficiency (Br < I in oxidative addition) |

| 1-(3-Chloro-2-methylphenyl)ethanone | Requires harsher conditions for substitution |

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block: 1-(3-Iodo-2-methylphenyl)ethanone serves as a crucial building block in organic synthesis. It is used to create complex aromatic compounds through various chemical reactions such as nucleophilic substitutions and coupling reactions.

2. Biological Activity

- Anti-Cancer Properties: Research has indicated that derivatives of this compound exhibit potential anti-cancer activities. Studies suggest that these compounds may inhibit specific enzymes or receptors involved in cell proliferation, although further research is needed to clarify their mechanisms of action.

- Anti-Inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, making it a candidate for therapeutic applications.

3. Pharmaceutical Development

- Therapeutic Potential: The derivatives of this compound are being explored for their therapeutic potential in binding to dopamine D2 receptors, which could lead to advancements in treatments for various neurological disorders.

4. Industrial Applications

- Advanced Materials: In industrial settings, this compound is utilized in the synthesis of advanced materials and pharmaceuticals, highlighting its versatility in both research and commercial applications.

Case Studies

作用机制

The mechanism of action of 1-(3-Iodo-2-methylphenyl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to the inhibition of certain enzymes or receptors involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

相似化合物的比较

- 1-(2-Iodo-3-methylphenyl)ethanone

- 1-(4-Iodo-2-methylphenyl)ethanone

- 1-(3-Bromo-2-methylphenyl)ethanone

Comparison: 1-(3-Iodo-2-methylphenyl)ethanone is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which influences its reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, as well as distinct biological activities .

生物活性

1-(3-Iodo-2-methylphenyl)ethanone, also known as this compound or simply as a derivative of acetophenone, is an organic compound that has garnered attention for its potential biological activities. This compound contains an iodine atom, which is significant for its reactivity and biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Anti-Cancer Properties

Research has indicated that this compound exhibits anti-cancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, it has been noted that the compound may interfere with enzyme activity related to cell growth and survival, although the exact mechanisms remain to be fully elucidated .

Anti-Inflammatory Effects

In addition to anti-cancer activity, studies have shown that this compound possesses anti-inflammatory properties. It is believed that the iodine substituent contributes to its ability to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines .

Enzyme Inhibition

This compound has also been explored as a probe in biochemical assays aimed at studying enzyme inhibition. The interactions between the compound and various enzymes can provide insights into its potential therapeutic applications .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The presence of the iodine atom enhances the compound's ability to bind to target proteins or enzymes, thereby modulating their activity. This modulation can lead to changes in cellular signaling pathways associated with cancer progression and inflammation .

Key Molecular Targets

- Enzymes involved in cell proliferation : The compound may inhibit specific kinases or phosphatases crucial for cancer cell growth.

- Inflammatory mediators : It may impact the signaling pathways of cytokines and other mediators involved in inflammation.

Case Studies and Experimental Data

Several studies have documented the biological activities of this compound:

-

Anti-Cancer Activity :

- A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell viability .

-

Inflammation Modulation :

- Research indicated that treatment with this compound resulted in decreased levels of inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anti-cancer, Anti-inflammatory | Enzyme inhibition |

| 1-(3-Iodo-2-methylphenyl)methanol | Moderate anti-cancer | Less potent than ethanone |

| 1-(3-Iodo-2-methylphenyl)methanamine | Variable activity | Depends on amine substitution |

属性

IUPAC Name |

1-(3-iodo-2-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHNXZZHLXLCGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。